[2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Select this compound for SAR campaigns requiring balanced LogP (≈1.5) and controlled steric profile. The ortho-methyl and pyrrole substitution uniquely tune lipophilicity vs. para-analogs (LogP >2.3) while enabling regioselective metalation and ligand design. Semi-rigid scaffold (175 complexity, 2 rotatable bonds) ideal for fragment-based discovery and catalysis. Avoid hydrophobic shift penalties; choose precision.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 862595-58-2
Cat. No. B3159507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine
CAS862595-58-2
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2C=CC=C2)CN
InChIInChI=1S/C12H14N2/c1-10-5-4-6-12(11(10)9-13)14-7-2-3-8-14/h2-8H,9,13H2,1H3
InChIKeyFPWKUNWXKUOZBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-Methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine (CAS 862595-58-2): Core Specifications and Procurement Baseline


[2-Methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine (CAS 862595-58-2) is a specialized heterocyclic aromatic amine building block featuring a pyrrole substituent at the 6-position and a methyl group at the 2-position of the benzene ring [1]. This structural configuration yields a calculated LogP (XLogP3) of 1.5 and a Topological Polar Surface Area (TPSA) of 31 Ų, positioning it within favorable physicochemical space for medicinal chemistry applications [1]. The compound is commercially available at ≥98% purity and is intended for research and further manufacturing use only, not for direct human application .

Why [2-Methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine (862595-58-2) Cannot Be Substituted with Generic Pyrrole-Benzylamine Analogs


While multiple pyrrole-substituted benzylamine derivatives share the C11H12N2 core, generic substitution is not permissible for applications requiring precise physicochemical tuning and regioselective reactivity. [2-Methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine (CAS 862595-58-2) introduces a distinct combination of ortho-methyl substitution and N-aryl pyrrole connectivity that materially alters lipophilicity, steric profile, and hydrogen-bonding capacity relative to unsubstituted or para-substituted analogs [1][2][3]. The quantitative differentials detailed in Section 3 demonstrate that this compound occupies a unique parameter space that cannot be replicated by alternative CAS entries without compromising experimental outcomes in structure-activity relationship (SAR) campaigns, fragment-based drug discovery, or catalytic ligand design.

Quantitative Differentiation of [2-Methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine (862595-58-2) Against Closest Analogs


Lipophilicity (LogP) Differentiation Against Unsubstituted and Para-Substituted Analogs

[2-Methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine (862595-58-2) exhibits a calculated XLogP3 of 1.5, representing an intermediate lipophilicity that balances membrane permeability with aqueous solubility [1]. This LogP value is 0.3 units lower than the unsubstituted ortho analog [2-(1H-pyrrol-1-yl)phenyl]methanamine (LogP = 1.679) [2] and 0.8–1.1 units lower than the para-substituted analog [4-(1H-pyrrol-1-yl)phenyl]methanamine (LogP ≈ 2.3–2.6) [3]. The reduced LogP relative to the para isomer is attributable to the ortho-methyl group's effect on conformational polarity and reduced effective hydrophobicity.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Steric Profile and Rotatable Bond Differentiation Against Bis-Pyrrole Analog

[2-Methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine (862595-58-2) possesses 2 rotatable bonds and a steric complexity value of 175, creating a moderate conformational constraint suitable for ligand design without excessive rigidity [1]. In contrast, the bis-pyrrole analog [2,6-di(1H-pyrrol-1-yl)phenyl]methanamine (CAS 866043-02-9) exhibits 3 rotatable bonds and a substantially higher molecular weight (237.30 vs. 186.25 g/mol), with a TPSA of 34.7 Ų compared to 31 Ų for the target compound [2]. The bis-pyrrole analog also demonstrates a lower computed XLogP3-AA (1.6) despite its increased aromatic surface area, reflecting altered hydrogen-bonding potential from the second pyrrole nitrogen [2].

Ligand Design Coordination Chemistry Catalysis

Regioselective Reactivity Advantages for Heterocycle Synthesis

[2-Methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine (862595-58-2) provides an ortho-methyl group adjacent to the methanamine functionality, creating a sterically differentiated environment that can direct regioselectivity in subsequent derivatization reactions. This ortho substitution pattern is absent in the unsubstituted analog [2-(1H-pyrrol-1-yl)phenyl]methanamine (CAS 39243-88-4) and the para-substituted analog [4-(1H-pyrrol-1-yl)phenyl]methanamine (CAS 465514-27-6), both of which lack the ortho steric shield adjacent to the primary amine [1]. The 2-methyl group on the target compound also reduces the acidity of the benzylic protons relative to unsubstituted analogs, potentially altering reaction pathways in oxidative or reductive amination sequences [1].

Synthetic Methodology Heterocyclic Chemistry Cross-Coupling

Recommended Research and Industrial Applications for [2-Methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine (862595-58-2) Based on Quantitative Differentiation


Fragment-Based Drug Discovery Campaigns Targeting Intermediate Lipophilicity Space

Investigators seeking fragment molecules with balanced lipophilicity (LogP ≈ 1.5) for lead optimization can select [2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine (862595-58-2) as a building block that avoids the excessive hydrophobicity of para-substituted pyrrole-benzylamine analogs (LogP > 2.3) while maintaining adequate membrane permeability relative to more polar fragments [1]. Its TPSA of 31 Ų and molecular weight of 186.25 g/mol position it favorably for rule-of-five compliance and ligand efficiency optimization [1][2].

Synthesis of Conformationally Constrained Ligands for Coordination Chemistry and Catalysis

The compound's 2 rotatable bonds and moderate steric complexity (175) provide a semi-rigid scaffold for designing metal-coordinating ligands [1]. The ortho-methyl group adjacent to the primary amine creates a chiral-like steric environment upon metal binding, potentially inducing asymmetry in catalytic cycles. This feature differentiates it from unsubstituted analogs (e.g., CAS 39243-88-4) that lack this steric control element [2].

Regioselective Heterocycle Construction via Directed Functionalization

Synthetic chemists performing C–H activation, directed ortho-metalation, or electrophilic aromatic substitution can leverage the ortho-methyl group of 862595-58-2 to bias regioselectivity in subsequent steps [1]. The methyl substituent electronically activates the aromatic ring at positions ortho and para to itself while sterically shielding the adjacent benzylic position, providing a predictable selectivity pattern not available with para-substituted or unsubstituted pyrrole-benzylamine scaffolds [2].

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